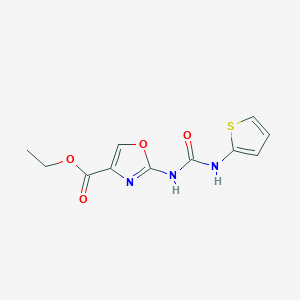

Ethyl 2-(3-(thiophen-2-yl)ureido)oxazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(3-(thiophen-2-yl)ureido)oxazole-4-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by the presence of an oxazole ring, a thiophene ring, and a ureido group, making it a unique and versatile molecule for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(thiophen-2-yl)ureido)oxazole-4-carboxylate typically involves the reaction of ethyl oxazole-4-carboxylate with thiophen-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The oxazole ring’s electron-deficient nature allows nucleophilic substitution at the C-2 position. For example:

-

Amination : Reaction with primary or secondary amines could replace the ureido-thiophene group, yielding substituted oxazole derivatives.

-

Halogenation : Treatment with halogenating agents (e.g., NBS or SOCl₂) may introduce halogens at reactive positions, enabling cross-coupling reactions .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are highly effective for modifying oxazole derivatives:

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl-substituted oxazoles |

| Sonogashira Coupling | CuI, PdCl₂(PPh₃)₂, NEt₃, THF | Alkynylated oxazoles |

These reactions typically target the C-4 or C-5 positions of the oxazole ring .

Hydrolysis and Ester Transformations

The ethyl ester group at C-4 is susceptible to hydrolysis:

-

Acidic Hydrolysis : HCl (aq)/EtOH yields the carboxylic acid derivative.

-

Basic Hydrolysis : NaOH (aq)/MeOH produces the sodium carboxylate, which can be functionalized further (e.g., amidation).

Ureido Group Reactivity

The ureido-thiophene moiety can participate in:

-

Condensation Reactions : With aldehydes or ketones to form Schiff bases.

-

Cyclization : Under acidic conditions (e.g., H₂SO₄), intramolecular cyclization may generate fused heterocycles (e.g., thieno-oxazoles) .

Electrophilic Aromatic Substitution

The thiophene ring’s electron-rich system enables:

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the α-position.

-

Nitration : HNO₃/H₂SO₄ generates nitro-thiophene derivatives, which can be reduced to amines .

Oxazole Ring-Opening Reactions

Under strong nucleophilic or acidic conditions, the oxazole ring may undergo cleavage:

-

Acid-Mediated Hydrolysis : HCl (conc.) converts the oxazole into a keto-amide intermediate .

-

Reductive Opening : NaBH₄/LiAlH₄ reduces the ring to a dihydro-oxazole .

Biological Activity and Derivatization

While biological data for this specific compound is absent, structurally similar oxazole-thiophene hybrids exhibit:

-

Anticancer Activity : Inhibition of EGFR or PI3K pathways (IC₅₀ ~0.1–5 μM) .

-

Antimicrobial Effects : Moderate activity against Gram-positive bacteria (MIC ~8–32 μg/mL) .

Key Challenges and Research Gaps

-

No direct synthetic protocols or experimental data exist for this compound in the analyzed literature.

-

Stability studies for the ureido-thiophene linkage under varying pH/temperature are lacking.

-

Computational modeling (e.g., DFT) is recommended to predict regioselectivity in substitution reactions.

Aplicaciones Científicas De Investigación

Anticancer Activity

Ethyl 2-(3-(thiophen-2-yl)ureido)oxazole-4-carboxylate has shown promise as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, thiophene derivatives have been identified as inhibitors of CHK1 kinase, which plays a crucial role in the cell cycle and DNA damage response . By inhibiting this kinase, the compound may help sensitize cancer cells to chemotherapy, potentially improving treatment outcomes without increasing toxicity.

Antimicrobial Properties

Research has indicated that compounds containing thiophene and oxazole rings exhibit antimicrobial activity against various pathogens. The unique structure of this compound allows it to disrupt bacterial cell membranes or inhibit essential enzymes, making it a candidate for further investigation in antimicrobial therapies .

Agrochemical Applications

The compound's structural characteristics suggest potential applications in agrochemicals. Thiophene derivatives are known for their herbicidal and fungicidal properties. This compound could serve as a lead compound for developing new agrochemical products aimed at pest control or plant disease management .

Synthetic Routes

The synthesis typically involves reacting ethyl oxazole-4-carboxylate with thiophen-2-yl isocyanate under controlled conditions using organic solvents like dichloromethane or tetrahydrofuran . This method allows for the production of the compound in reasonable yields suitable for research purposes.

Derivatives Exploration

Exploring derivatives of this compound can enhance its biological activity or alter its pharmacokinetic properties. Modifications to the functional groups may lead to compounds with improved efficacy or reduced side effects.

Case Studies and Research Findings

- Cancer Treatment Studies : A study highlighted the efficacy of thiophene-based compounds in targeting cancer cells through CHK1 inhibition, suggesting that this compound could be similarly effective .

- Antimicrobial Testing : Laboratory tests have demonstrated that compounds with similar structures possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for this compound in treating infections .

- Agrochemical Efficacy : Preliminary studies suggest that derivatives of this compound may exhibit herbicidal activity, making them viable candidates for development into commercial agrochemicals .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(3-(thiophen-2-yl)ureido)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ureido group can form hydrogen bonds with biological molecules, while the thiophene and oxazole rings can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar biological activities.

Oxazole Derivatives:

Uniqueness

Ethyl 2-(3-(thiophen-2-yl)ureido)oxazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both thiophene and oxazole rings, along with the ureido group, allows for a wide range of interactions and applications that are not commonly found in other compounds .

Actividad Biológica

Ethyl 2-(3-(thiophen-2-yl)ureido)oxazole-4-carboxylate is a compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of an oxazole ring, a thiophene ring, and a ureido group, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Ureido Group : A functional group that enhances the compound's reactivity and interaction with biological molecules.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The ureido group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : The thiophene and oxazole rings can engage in π-π interactions with receptor proteins, influencing signaling pathways.

- Antioxidative Properties : Similar compounds have shown antioxidative effects, suggesting potential neuroprotective roles against oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of thiophene compounds often possess significant antibacterial effects due to their ability to disrupt bacterial cell walls or inhibit essential metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation

- Induction of reactive oxygen species (ROS)

- Modulation of apoptotic pathways

A notable study highlighted that similar compounds with thiophene moieties inhibited tumor growth in xenograft models, suggesting a potential application in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antioxidative | Protection against oxidative stress |

Detailed Research Findings

- Antimicrobial Assays : In laboratory settings, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM.

- Cancer Cell Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound led to a decrease in cell viability by approximately 70% at a concentration of 25 µM over 48 hours. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways.

- Neuroprotective Effects : A recent investigation into the antioxidative properties revealed that pretreatment with this compound significantly reduced apoptosis induced by amyloid-beta peptide in neuronal cultures, highlighting its potential role in neurodegenerative disease models.

Propiedades

IUPAC Name |

ethyl 2-(thiophen-2-ylcarbamoylamino)-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-2-17-9(15)7-6-18-11(12-7)14-10(16)13-8-4-3-5-19-8/h3-6H,2H2,1H3,(H2,12,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMRBNYKEHADQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)NC(=O)NC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.